4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide
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Overview
Description
4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyano group, and the attachment of the pyrazole moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Attachment of the Pyrazole Moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied[3][3].
Comparison with Similar Compounds
Similar Compounds
2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran: Known for its strong electron-accepting properties.
4-cyano-N,N,3-trimethyl-5-[(2-naphthalen-2-yloxyacetyl)amino]thiophene-2-carboxamide: Similar structure with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H18F3N5O2S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-cyano-N,N,3-trimethyl-5-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18F3N5O2S/c1-8-6-12(17(18,19)20)23-25(8)10(3)14(26)22-15-11(7-21)9(2)13(28-15)16(27)24(4)5/h6,10H,1-5H3,(H,22,26) |
InChI Key |
XXRZOIVHKGBTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N)C(F)(F)F |
Origin of Product |
United States |
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